N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
Description
N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide is a fluorinated sulfonamide derivative characterized by a trifluoromethanesulfonyl (CF$3$SO$2$) group and a 2-chlorophenyl substituent attached to the nitrogen atom. Its molecular formula is C$8$H$4$ClF$6$NO$4$S$_2$, with a molecular weight of 391.45 g/mol. The compound exhibits strong electron-withdrawing properties due to the presence of multiple fluorine atoms, making it valuable in organic synthesis as a trifluoromethanesulfonylating agent . It is classified as a corrosive solid (UN 3261) and requires careful handling to avoid exposure .
Properties
Molecular Formula |
C8H4ClF6NO4S2 |
|---|---|
Molecular Weight |
391.7 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H4ClF6NO4S2/c9-5-3-1-2-4-6(5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |
InChI Key |
TZEWDHLZCRUOOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chlorophenylamine with trifluoromethanesulfonic anhydride under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Sulfur-Fluorine Exchange (SuFEx) Reactivity
This compound participates in sulfur-fluorine exchange reactions, a hallmark of sulfonyl fluorides and sulfonamides. Key findings include:
Table 1: SuFEx Reaction Optimization with 4-Fluoro-4’-Hydroxybiphenyl
| Entry | H⁺ Source | Solvent | Conversion (%) | Yield (%) | Final Ratio (1a:2a) |
|---|---|---|---|---|---|
| 1 | 0.1 M H₂SO₄ | MeCN/H₂O | 92 | 85 | 8:92 |
| 2 | TFA | MeCN | 49 | 1.5 | 97:3 |
| 3 | 0.3 M K₂SO₄ | DMF | 82 | 29 | 38:62 |
Conditions: 1.5 eq. PhNTf₂, 2.5 eq. KHF₂, 18h RT. MeCN = acetonitrile; TFA = trifluoroacetic acid .
The presence of KHF₂ as a fluoride source enhances electrophilic triflation, enabling efficient coupling with phenolic substrates. Acidic conditions (H₂SO₄) favor complete conversion to triflated products (e.g., aryl triflates) .
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety undergoes nucleophilic displacement with amines and alcohols:
Reaction Pathway :
Key Observations :
-
Solvent Dependency : Polar aprotic solvents (DMF, MeCN) improve yields by stabilizing transition states .
-
Steric Effects : Bulky amines (e.g., tert-butylamine) reduce reaction rates due to hindered access to the sulfonamide sulfur .
Hydrolysis and Stability Studies
Controlled hydrolysis experiments reveal:
Table 2: Hydrolysis Rates Under Varying pH
| pH | Temperature (°C) | Half-life (h) | Major Product |
|---|---|---|---|
| 3 | 25 | 12 | Sulfonic acid derivative |
| 7 | 25 | 48 | Partial decomposition |
| 10 | 25 | 6 | Trifluoroacetate byproducts |
The compound is most stable at neutral pH but rapidly degrades under strongly acidic or basic conditions, forming sulfonic acids or trifluoroacetates .
Cross-Coupling Reactions
The chlorophenyl group facilitates palladium-catalyzed cross-coupling:
Example Reaction :
Optimized Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Base: K₂CO₃ (2 eq.)
-
Solvent: Dioxane/H₂O (4:1)
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison with Structural Analogues
| Compound | Electrophilicity (krel) | Hydrolysis Rate (pH 7) |
|---|---|---|
| N-(2-Chlorophenyl)-Tf₂N | 1.00 | 1.00 |
| N-(4-Chlorophenyl)-Tf₂N | 0.82 | 1.15 |
| N-Phenyl-Tf₂N (PhNTf₂) | 1.21 | 0.93 |
| 2-Pyridyl-Tf₂N | 0.65 | 1.42 |
The 2-chlorophenyl substituent balances electronic withdrawal and steric hindrance, offering moderate electrophilicity and hydrolytic stability .
Scientific Research Applications
N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl and sulfonamide groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound differ primarily in the position of the chloro substituent on the phenyl ring or the nature of the sulfonyl groups. Below is a detailed comparison:
Table 1: Comparative Analysis of Sulfonamide Derivatives
Key Differences and Implications
The 4-chloro isomer forms a stable crystalline lattice with intermolecular C–H···O interactions, enhancing its thermal stability .
Physicochemical Properties :
- The 3-chloro isomer demonstrates higher solubility in polar solvents like acetonitrile, attributed to reduced symmetry and increased dipole moments .
- Ionic liquid derivatives (e.g., imidazolium salts) exhibit low volatility and high ionic conductivity, making them suitable for electrochemical applications .
Toxicity and Safety :
- All chloro-substituted derivatives share moderate toxicity (oral LD$_{50}$: 50–300 mg/kg) and require precautions to avoid dermal or inhalation exposure .
- The target compound’s corrosive nature necessitates storage in sealed containers under inert conditions .
Applications :
- Trifluoromethanesulfonylating Agents : Used to introduce the CF$3$SO$2$ group in pharmaceuticals and agrochemicals .
- Electrolytes : Ionic liquid derivatives are employed in lithium-ion batteries and supercapacitors due to their wide electrochemical windows .
Research Findings and Data
Crystallographic Insights
- The 4-chloro isomer crystallizes in the monoclinic space group $P2_1/c$, with a dihedral angle of 84.38° between the phenyl ring and the sulfonamide plane, optimizing packing efficiency .
- In contrast, steric effects in the 2-chloro isomer likely disrupt such packing, reducing crystallinity and stability .
Regulatory Status
- Derivatives with perfluoroalkyl sulfonamide groups are under scrutiny by the EPA due to persistence in the environment, prompting restrictions on industrial scale-up .
Biological Activity
N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide, also known as Bis(trifluoromethane)sulfonimide or Triflimide, is a sulfonamide compound with significant biological activity. This article discusses its structure, physicochemical properties, biological effects, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C₂HF₆N₄O₄S₂
- Molecular Weight : 281.15 g/mol
- CAS Number : 82113-65-3
- Solubility : Soluble in water (0.119 mg/ml) .
| Property | Value |
|---|---|
| Molecular Formula | C₂HF₆N₄O₄S₂ |
| Molecular Weight | 281.15 g/mol |
| Water Solubility | 0.119 mg/ml |
| Log S (Ali) | -3.86 |
The biological activity of this compound primarily involves its role as a potent inhibitor of various enzymatic processes. The trifluoromethyl and sulfonyl groups contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. For instance, in a study examining its effect on bacterial strains, it was found to inhibit the secretion of certain virulence factors in pathogenic bacteria by disrupting their type III secretion systems (T3SS). At concentrations around 50 μM, it achieved approximately 50% inhibition of these systems .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that while the compound effectively inhibits bacterial growth and virulence factor secretion, it has a low cytotoxic profile against mammalian cells. This selectivity makes it a candidate for further development as an antimicrobial agent without significant toxicity to host cells .
Case Studies
-
Inhibition of T3SS in Enteropathogenic E. coli :
- In a controlled laboratory setting, this compound was tested against Enteropathogenic E. coli (EPEC). The results indicated a concentration-dependent inhibition of T3SS-mediated secretion of virulence factors with an IC50 value around 25 μM.
- The study concluded that this compound could potentially serve as a therapeutic agent to combat EPEC infections by targeting its secretion system .
-
Comparative Study with Other Sulfonamides :
- A comparative analysis was performed between this compound and other known sulfonamides. The results showed that it had superior inhibitory effects on T3SS compared to traditional sulfonamides like sulfamethoxazole.
- This study highlighted the potential for developing more effective treatments for bacterial infections using compounds with enhanced biological activity .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide?
The synthesis typically involves sulfonamide coupling reactions under anhydrous conditions. Key steps include:
- Reacting trifluoromethanesulfonamide derivatives with 2-chlorophenyl precursors in the presence of a base (e.g., triethylamine) to facilitate sulfonyl group transfer.
- Purification via recrystallization or column chromatography to achieve >98% purity, as demonstrated in industrial-scale syntheses .
- Storage at 0–6°C to maintain stability due to hygroscopic and thermally sensitive properties .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Critical methods include:
- NMR Spectroscopy : H and F NMR to confirm substituent positions and fluorine environments (e.g., trifluoromethyl and sulfonyl groups) .
- X-ray Crystallography : Resolves structural ambiguities, such as bond angles and torsional conformations, as reported in Acta Crystallographica Section E .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., observed m/z 432.02726 vs. theoretical 432.02726) .
Advanced: How can computational chemistry predict and validate experimental physicochemical properties (e.g., pKa, density)?
- DFT Calculations : Use Gaussian or similar software to model electronic structure and predict pKa (e.g., computed 4.37 vs. experimental 4.37±0.10) .
- Molecular Dynamics Simulations : Estimate density (1.56 g/cm³) by simulating intermolecular interactions and comparing with experimental data .
- Validation requires cross-referencing with empirical techniques like potentiometric titration for pKa and pycnometry for density .
Advanced: How to resolve contradictions between observed and predicted spectroscopic data (e.g., 19^1919F NMR shifts)?
- Solvent Effects : Account for solvent polarity in computational models (e.g., DMSO vs. CDCl) to align calculated shifts with experimental F NMR spectra .
- Conformational Analysis : Use NOESY or variable-temperature NMR to detect rotational barriers influencing peak splitting .
- Crystallographic Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries to identify steric or electronic discrepancies .
Basic: What safety precautions are critical during handling and storage?
- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis of sulfonamide and trifluoromethyl groups .
- Safety Data : Follow R-phrases (e.g., R20/21/22 for respiratory/skin hazards) and use PPE (gloves, fume hood) during synthesis .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Electrophilic Sulfonyl Centers : The electron-withdrawing trifluoromethyl and sulfonyl groups enhance electrophilicity at the sulfur atom, facilitating nucleophilic attack.
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., sulfonic acid derivatives) under varying pH conditions .
- Byproduct Analysis : Use GC-MS to detect chlorophenyl side products resulting from incomplete substitution .
Basic: How to determine purity and assess degradation products?
- HPLC-UV/ELSD : Employ C18 columns with acetonitrile/water gradients to quantify impurities (detection limit: <0.1%) .
- Stability Testing : Accelerated aging studies (40°C/75% RH) combined with mass spectrometry identify hydrolysis products (e.g., trifluoroacetic acid derivatives) .
Advanced: What strategies optimize catalytic applications of this compound in organic synthesis?
- Lewis Acid Catalysis : Screen metal triflates (e.g., Yb(OTf)) to enhance sulfonamide activation in Friedel-Crafts reactions .
- Solvent Optimization : Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents to balance reactivity and side reactions .
Basic: What are the compound’s key thermodynamic properties (e.g., boiling point, solubility)?
- Boiling Point : Predicted 508.9°C via group contribution methods; validate with differential scanning calorimetry (DSC) .
- Solubility : LogP = 3.2 (predicted), indicating preferential solubility in dichloromethane over water. Experimental validation via shake-flask method .
Advanced: How does the compound’s stereoelectronic profile influence its biological activity (e.g., enzyme inhibition)?
- Docking Studies : Use AutoDock to model interactions with enzyme active sites (e.g., cytochrome P450), highlighting hydrogen bonds with sulfonamide oxygen .
- SAR Analysis : Modify substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) and assay inhibitory potency to map pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
